molecular formula C9H6Br2S B1405142 2-Bromo-3-(bromomethyl)-1-benzothiophene CAS No. 183861-05-4

2-Bromo-3-(bromomethyl)-1-benzothiophene

Cat. No.: B1405142
CAS No.: 183861-05-4
M. Wt: 306.02 g/mol
InChI Key: WWUZCBNSKRVXQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-1-benzothiophene is a brominated derivative of benzothiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. The molecule contains two bromine substituents: one at the 2-position of the benzothiophene core and a bromomethyl group at the 3-position. This dual bromination pattern renders it highly reactive, particularly in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science .

Synthetic routes to this compound often involve bromination of precursor benzothiophene derivatives. For example, analogous brominated thiophenes, such as 2-bromo-3-(bromomethyl)thiophene, have been synthesized via controlled bromination of methyl-substituted thiophenes under mild conditions . Computational studies using methods like PBE/cc-pVDZ-level theory have been employed to predict reactivity and stability of such brominated heterocycles .

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCBNSKRVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds efficiently, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is preferred due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzothiophenes, while nucleophilic substitution can introduce different functional groups at the bromine positions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-1-benzothiophene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its bromine atoms and the benzothiophene ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The reactivity and applications of 2-bromo-3-(bromomethyl)-1-benzothiophene are closely tied to its benzothiophene core and bromine substitution pattern. Below is a comparative analysis with analogous compounds:

Compound Core Structure Substituents Key Reactivity/Applications
This compound Benzothiophene Br (C2), BrCH2 (C3) High electrophilicity; used in Suzuki-Miyaura couplings, alkylation reactions. Intermediate for pharmaceuticals and organic materials.
2-Bromo-3-(bromomethyl)thiophene Thiophene Br (C2), BrCH2 (C3) Similar reactivity but lower aromatic stability due to smaller core. Used in polymer chemistry and small-molecule synthesis.
2-Bromo-3-(bromomethyl)quinoline Quinoline Br (C2), BrCH2 (C3) Enhanced electron-withdrawing effects from nitrogen atom. Applied in anticancer drug hybrids (e.g., 14-azacamptothecin synthesis via radical cyclization).
Key Observations:

Aromatic Stability : The benzothiophene core offers greater aromatic stability compared to simple thiophene derivatives due to its fused benzene ring. This enhances thermal and chemical resistance, critical for high-temperature reactions .

Electronic Effects: The quinoline analog’s nitrogen atom introduces electron-withdrawing character, accelerating nucleophilic substitution at the bromomethyl group compared to sulfur-containing analogs .

Synthetic Utility: While 2-bromo-3-(bromomethyl)thiophene is preferred for polymer precursors, the benzothiophene and quinoline derivatives are prioritized in medicinal chemistry for their ability to form complex heterocyclic scaffolds .

Biological Activity

2-Bromo-3-(bromomethyl)-1-benzothiophene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

  • Chemical Structure : this compound features a benzothiophene core with two bromine substituents and a bromomethyl group, which may influence its reactivity and biological interactions.
  • Molecular Weight : 306.02 g/mol
  • CAS Number : 183861-05-4

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation through various pathways, including the modulation of gene expression related to cell cycle regulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is crucial for the survival of both bacterial and cancer cells.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with cancer progression and microbial resistance.

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, indicating potent antibacterial properties.
  • Anticancer Efficacy Study :
    • In a study involving human lung adenocarcinoma cells (A549), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 20 µM after 48 hours). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis in cancer cells.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50Mechanism of Action
AntimicrobialE. coli15 µg/mLMembrane disruption
AntimicrobialS. aureus15 µg/mLMetabolic pathway interference
AnticancerA549 (lung cancer)IC50 = 20 µMInduction of apoptosis
AnticancerMCF-7 (breast cancer)IC50 = 25 µMCell cycle regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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